N-(3-bromo-4-propoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
Description
N-(3-bromo-4-propoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a synthetic phenethylamine derivative characterized by a benzyl group substituted with a bromo atom at position 3 and a propoxy group at position 4, linked to an ethanamine backbone bearing a pyridin-2-yloxy moiety. Unlike classical NBOMe compounds (e.g., 25I-NBOMe), which feature dimethoxyphenyl and methoxybenzyl groups, this compound incorporates a pyridine ring and a bulkier propoxy substituent.
Properties
Molecular Formula |
C17H21BrN2O2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-propoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C17H21BrN2O2/c1-2-10-21-16-7-6-14(12-15(16)18)13-19-9-11-22-17-5-3-4-8-20-17/h3-8,12,19H,2,9-11,13H2,1H3 |
InChI Key |
ZEKAVZGAMZTBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Etherification: The attachment of a propoxy group to the benzyl ring.
Coupling Reaction: The final step involves coupling the benzylamine derivative with a pyridinyloxyethyl group under specific reaction conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyloxyethyl group is particularly important for its binding affinity and specificity. The molecular pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound lacks the N-methoxybenzyl group common to NBOMe derivatives, which is critical for 5-HT2A receptor binding in that series .
- The 3-bromo-4-propoxy substitution on the benzyl group introduces steric and electronic effects distinct from the 2-methoxy or 2-halo substitutions in NBOMe derivatives .
Pharmacological and Receptor Binding Profiles
Table 2: Receptor Affinity and Functional Activity
Key Observations :
- NBOMe compounds exhibit sub-nanomolar 5-HT2A affinity, driven by their dimethoxyphenyl and methoxybenzyl groups .
- Limited data exist on the target compound’s activity, but structural analogs like 24H-NBBr show reduced potency compared to classical NBOMes .
Table 3: Toxicity Comparison
Key Observations :
- Classical NBOMes are highly toxic , with fatalities linked to low doses (0.3–3 mg) due to excessive 5-HT2A activation .
- The target compound’s propoxy group may reduce metabolic instability compared to NBOMes, but its pyridine ring could introduce novel toxicophores (e.g., hepatotoxicity) .
Legal and Regulatory Status
Table 4: Regulatory Classification
| Compound | International Control (INCB) | Regional Restrictions |
|---|---|---|
| N-(3-bromo-4-propoxybenzyl)-... | Not controlled | Under review |
| 25I-NBOMe | Schedule I (UN 1971) | Banned in 100+ countries |
| 25B-NBOMe | Schedule I (UN 1971) | Banned in 100+ countries |
| 25C-NBOMe | Schedule I (UN 1971) | Banned in 100+ countries |
Key Observations :
- Its structural divergence from NBOMes may delay regulatory scrutiny, but analogs with psychoactivity often face eventual scheduling .
Biological Activity
N-(3-bromo-4-propoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a bromo-substituted benzyl moiety and a pyridinyl ether. Its molecular formula can be represented as C16H19BrN2O2, which indicates the presence of bromine, nitrogen, and oxygen atoms that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against various pathogens:
| Pathogen | Activity | ED50 (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibitory | 5.0 | |
| Trypanosoma cruzi | Trypanocidal | 3.0 | |
| Leishmania amazonensis | Leishmanicidal | 3.5 | |
| Mycobacterium tuberculosis | Antimycobacterial | 6.0 |
These findings indicate that this compound exhibits significant activity against a range of pathogenic microorganisms, suggesting its potential as a therapeutic agent.
Case Studies
- Study on Trypanosomiasis : In vitro studies demonstrated that the compound was effective against different life stages of Trypanosoma cruzi, with an ED50 significantly lower than standard treatments, indicating its potential as an alternative therapy for Chagas disease .
- Antimicrobial Resistance : A study focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed that it could enhance the effectiveness of conventional antibiotics through synergistic effects, making it a candidate for combination therapies .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Cytotoxicity tests on mammalian cell lines showed minimal adverse effects, suggesting it could be developed further for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
